An In-Depth Technical Guide to Pyridoxine 3,4-Dipalmitate: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to Pyridoxine 3,4-Dipalmitate: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridoxine (B80251) 3,4-dipalmitate is a lipophilic derivative of pyridoxine, a form of vitamin B6. By esterifying pyridoxine with two palmitic acid chains, its solubility in oil-based formulations is significantly increased, enhancing its penetration into the skin.[1] This property makes it a compound of interest for cosmetic and dermatological applications, where it is utilized for its potential to improve various skin conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and purported biological activities of Pyridoxine 3,4-Dipalmitate, based on available scientific literature.
Chemical Structure and Physicochemical Properties
Pyridoxine 3,4-dipalmitate is structurally characterized by a pyridine (B92270) ring with palmitoyl (B13399708) groups attached at the 3 and 4 positions. This structure confers a significant lipophilic character to the molecule.
Table 1: Physicochemical Properties of Pyridoxine 3,4-Dipalmitate
| Property | Value | Reference(s) |
| IUPAC Name | [3-(hexadecanoyloxy)-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl hexadecanoate | |
| CAS Number | 992-42-7 | [2] |
| Molecular Formula | C₄₀H₇₁NO₅ | [2] |
| Molecular Weight | 646.00 g/mol | [2] |
| Appearance | White or similar white crystal or crystalline powder; odorless | [1] |
| Melting Point | 87-91°C | |
| Solubility | Easily dissolved in oil, slightly dissolved in hot ethanol (B145695), and insoluble in water. | [1] |
Spectroscopic Data:
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¹H NMR and ¹³C NMR: To confirm the molecular structure, including the positions of the palmitoyl chains on the pyridoxine backbone.
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FT-IR: To identify characteristic functional groups, such as the ester carbonyl (C=O) and C-O stretching vibrations, as well as vibrations associated with the pyridine ring and the long aliphatic chains.
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Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern, confirming the identity of the compound.
Synthesis of Pyridoxine 3,4-Dipalmitate
A general method for the synthesis of Pyridoxine 3,4-Dipalmitate involves the esterification of pyridoxine with palmitoyl chloride.
Experimental Protocol: Synthesis of Pyridoxine 3,4-Dipalmitate
Materials:
-
Pyridoxine
-
Palmitoyl chloride
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Anhydrous sodium carbonate
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Water
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1% Hydrochloric acid
-
Anhydrous sodium sulfate
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95% Ethanol
Procedure: [3]
-
Dissolve 4.2g of pyridoxine in 50mL of water in a three-necked flask.
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Add 11g of anhydrous sodium carbonate and 100mL of chloroform to the flask.
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Slowly add a solution of 15g of palmitoyl chloride in 15mL of chloroform dropwise over 1 hour using a constant pressure dropping funnel.
-
Allow the reaction to proceed for approximately 20 hours at room temperature with stirring.
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After the reaction is complete, add 70mL of chloroform and mix thoroughly.
-
Transfer the mixture to a separating funnel and allow the layers to separate.
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Wash the lower organic layer with 1% hydrochloric acid, followed by several washes with water.
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Dry the organic layer with anhydrous sodium sulfate.
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Remove the chloroform by distillation to obtain the crude product.
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Recrystallize the crude product from 95% ethanol to yield a white product.
Biological Activity and Mechanism of Action
The biological activities of Pyridoxine 3,4-Dipalmitate are largely extrapolated from the known functions of its parent molecule, pyridoxine (Vitamin B6). The dipalmitate ester modification is primarily intended to enhance its lipophilicity, thereby improving its penetration through the skin barrier. Once absorbed into the skin, it is presumed to be hydrolyzed by cutaneous esterases, releasing active pyridoxine.
Proposed Mechanisms of Action in Skin
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Sebum Regulation: Pyridoxine has been suggested to play a role in balancing sebum production, which can be beneficial for acne-prone and oily skin.[4]
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Anti-Inflammatory Effects: Pyridoxine exhibits anti-inflammatory properties, which may help in mitigating skin inflammation associated with various dermatological conditions.[5]
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Support of Skin Barrier Function: By potentially increasing the production of key structural proteins, pyridoxine may contribute to a healthier skin barrier.
-
Collagen Synthesis: Vitamin B6 is a cofactor in collagen synthesis, suggesting a role in maintaining skin elasticity and firmness.[6]
-
Filaggrin Production: Studies have shown that pyridoxine can stimulate the production of filaggrin, a protein crucial for skin barrier function and hydration.[7][8]
Experimental Protocols for Biological Assays
The following are generalized protocols that can be adapted to evaluate the efficacy of Pyridoxine 3,4-Dipalmitate in vitro.
Sebum Production Assay in Human Sebocytes
Objective: To assess the effect of Pyridoxine 3,4-Dipalmitate on sebum production in cultured human sebocytes.
Methodology:
-
Cell Culture: Culture human sebocytes (e.g., SZ95 cell line) under standard conditions.
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Treatment: Treat sebocytes with varying concentrations of Pyridoxine 3,4-Dipalmitate (solubilized in a suitable vehicle, e.g., DMSO) for a specified period (e.g., 24-72 hours). Include a vehicle control.
-
Lipid Extraction: After treatment, wash the cells and extract total lipids using a solvent system such as hexane/isopropanol.
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Lipid Quantification: Quantify the total lipid content using a colorimetric assay (e.g., Oil Red O staining followed by spectrophotometric measurement) or by thin-layer chromatography (TLC) to separate and quantify specific lipid classes.
Anti-Inflammatory Assay in Human Keratinocytes or Skin Explants
Objective: To evaluate the anti-inflammatory potential of Pyridoxine 3,4-Dipalmitate.
Methodology:
-
Model System: Use either cultured human keratinocytes (e.g., HaCaT cells) or ex vivo human skin explants.
-
Inflammatory Challenge: Induce an inflammatory response using an agent such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).
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Treatment: Co-treat the cells/explants with the inflammatory stimulus and varying concentrations of Pyridoxine 3,4-Dipalmitate.
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Endpoint Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the culture medium using ELISA or measure the expression of inflammatory genes using RT-qPCR.
References
- 1. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridoxine hydrochloride(58-56-0) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired collagen maturity in vitamins B2 and B6 deficiency--probable molecular basis of skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridoxine stimulates filaggrin production in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
